2-(biphenyl-4-yloxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C21H18N2O3 It is known for its unique structure, which includes a biphenyl group and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(biphenyl-4-yloxy)acetohydrazide with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)acetohydrazide
- N’-(4-hydroxybenzylidene)acetohydrazide
- 4-hydroxybenzaldehyde hydrazone
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combined structural features of a biphenyl group and a hydrazide linkage. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H18N2O3/c24-19-10-6-16(7-11-19)14-22-23-21(25)15-26-20-12-8-18(9-13-20)17-4-2-1-3-5-17/h1-14,24H,15H2,(H,23,25)/b22-14+ |
InChI Key |
MQYUPYFLZNBNGV-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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